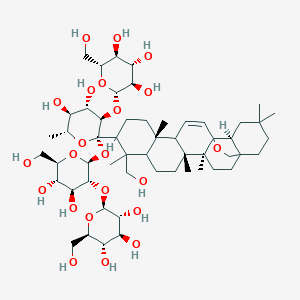

Songarosaponin C

Description

Songarosaponin C is a triterpenoid saponin identified in Verbascum songaricum, a plant species traditionally used for medicinal purposes. Structurally, it features a saikogenin F aglycon, which lacks hydroxylation at the C-29 methyl group, and a disaccharide unit composed of β-D-glucopyranosyl-(1→2)-β-D-galactopyranosyl linked to the aglycon . This compound is distinguished by its potent immunosuppressive activity, as demonstrated in studies where it significantly suppressed immune responses in experimental models . Its unique structural attributes and bioactivity profile position it as a compound of interest for further pharmacological exploration.

Properties

CAS No. |

141544-48-1 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

1089.3 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[(4S,5R,13S,18S)-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H88O22/c1-24-32(59)39(66)43(74-45-41(68)37(64)34(61)26(20-56)71-45)54(75-24,76-46-42(38(65)35(62)27(21-57)72-46)73-44-40(67)36(63)33(60)25(19-55)70-44)30-8-11-48(4)28(49(30,5)22-58)9-12-50(6)29(48)10-13-53-31-18-47(2,3)14-16-52(31,23-69-53)17-15-51(50,53)7/h10,13,24-46,55-68H,8-9,11-12,14-23H2,1-7H3/t24-,25-,26-,27-,28?,29?,30?,31+,32-,33-,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,48+,49?,50-,51+,52?,53?,54+/m1/s1 |

InChI Key |

QCTOOMMAXGMSIZ-UWEADKLSSA-N |

SMILES |

CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(C2CC[C@]3(C(C2(C)CO)CC[C@@]4(C3C=CC56[C@]4(CCC7([C@@H]5CC(CC7)(C)C)CO6)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)(C2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CCC7(C5CC(CC7)(C)C)CO6)C)C)C)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, including the formation of the hexacyclic core and the attachment of various hydroxyl groups. Typical reaction conditions may include the use of protecting groups to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis and purification techniques.

Chemical Reactions Analysis

Absence of Direct Data on Songarosaponin C

The search results focus on structurally related saponins, such as Songarosaponin D (PubChem CID: 101917118) and other oleanane- or steroidal-type saponins (e.g., saikosaponins, soyasaponins). This compound is not mentioned in any of the indexed articles, including studies on biosynthesis, synthetic pathways, or pharmacological activities of saponins .

Structural Analogues and Reaction Insights

While this compound remains uncharacterized in the literature, its structural analogues provide indirect clues:

Songarosaponin D

-

Structure : A 13,28-epoxy-16,23-dihydroxyolean-11-en-3-yl glycoside with a β-(1→2)-linked trisaccharide .

-

Reactivity :

Saikosaponins (SSa/SSd)

-

Key reactions :

Biosynthetic Pathways of Oleanane Saponins

Songarosaponins likely follow the universal triterpenoid biosynthesis pathway (Figure 1):

-

Mevalonate (MVA) pathway : Produces isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) .

-

Oxidation and cyclization : Cytochrome P450 enzymes (CYP450s) mediate C-16 and C-22 hydroxylation, while glycosyltransferases (GTs) attach sugar moieties .

| Biosynthetic Step | Key Enzymes | Functional Modifications |

|---|---|---|

| IPP/DMAPP synthesis | HMGR, DXS | Mevalonate or methylerythritol pathways |

| Squalene epoxidation | Squalene epoxidase | Epoxide formation at C-22/C-23 |

| Cyclization | β-Amyrin synthase | Oleanane backbone formation |

| Hydroxylation | CYP716A subfamily | C-16/C-22 hydroxylation |

| Glycosylation | UGT73/74 | β-Glucosylation at C-3 |

Synthetic Approaches for Analogues

While this compound has not been synthesized, methods for similar saponins include:

Glycosylation Strategies

-

Gold(I)-catalyzed glycosylation : Enables efficient coupling of glycans to aglycones (e.g., saikosaponins) .

-

Regioselective protection : Silyl ethers or pivaloyl groups direct glycosylation to specific hydroxyls .

Aglycone Modification

-

Epoxidation : Peracid-mediated oxidation of Δ<sup>12</sup>-olefin bonds forms 13,28-epoxides .

-

Reduction : NaBH<sub>4</sub> selectively reduces ketones (e.g., C-16) to secondary alcohols .

Research Gaps and Recommendations

-

Targeted isolation : Prioritize phytochemical studies on Verbascum songaricum or Clinopodium chinense, where this compound may occur .

-

Enzymatic studies : Characterize CYP450s and GTs involved in its biosynthesis using transcriptomic data .

-

Synthetic efforts : Adapt gold(I)-catalyzed glycosylation or chemoenzymatic methods from saikosaponin synthesis .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate.

Biology

In biology, this compound may be studied for its potential biological activity. Its hydroxyl groups and hexacyclic structure suggest it could interact with various biological targets.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects. Its complex structure may allow it to interact with multiple molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals or as a precursor for the production of high-value products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions may involve hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

Anti-Inflammatory Activity

- Songarosaponin A: Inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages (IC~50~ = 25.6 µM) .

- Buddlejasaponin IV and Songarosaponin D: Suppress NO, prostaglandin E2 (PGE2), and TNF-α production by blocking NF-κB activation and downregulating iNOS/COX-2 expression .

- This compound: Exhibits immunosuppressive activity (mechanism unspecified) but lacks reported anti-inflammatory effects .

Cytotoxic Activity

- Buddlejasaponin IV and Songarosaponin D: Show selective cytotoxicity against cancer cell lines. For example: Against ACHN renal adenocarcinoma: Songarosaponin D (IC~50~ = 7.9 µM) vs. Buddlejasaponin IV (IC~50~ = 37.2 µM) . Against Caco-2 colon adenocarcinoma: Songarosaponin D (IC~50~ = 40.7 µM) vs. Buddlejasaponin IV (IC~50~ = 16.7 µM) .

- This compound: No reported cytotoxicity data, suggesting a unique activity spectrum focused on immunomodulation .

Pharmacological Mechanisms

- Songarosaponin A and Buddlejasaponin IV : Modulate ERK 1/2 and NF-κB signaling pathways to inhibit pro-inflammatory cytokines .

Data Tables

Table 1: Structural Features of Songarosaponins and Analogs

| Compound | Aglycon Type | Sugar Chain Length | Key Functional Groups |

|---|---|---|---|

| This compound | Saikogenin F | Disaccharide | Non-hydroxylated C-29 methyl |

| Songarosaponin D | Oleanane | Tetrasaccharide | Three glucoses + fucose |

| Buddlejasaponin IV | Oleanane | Trisaccharide | Two glucoses + fucose |

Discussion of Findings

- Structural-Activity Relationships : The length and composition of sugar chains significantly influence bioactivity. For example, Songarosaponin D’s longer sugar chain enhances cytotoxicity in renal cells but reduces potency in colon cells compared to Buddlejasaponin IV .

- Functional Divergence: this compound’s immunosuppressive activity contrasts with the anti-inflammatory and cytotoxic roles of its analogs, highlighting the aglycon’s role in determining biological targets .

- Source Variability : Compounds like Buddlejasaponin IV are isolated from multiple plant species (Physospermum verticillatum, Pleurospermum kamtschatidum), suggesting widespread distribution but consistent mechanisms .

Q & A

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Synthetic modifications : Focus on functional groups (e.g., hydroxylation, glycosylation).

- Bioassay panels : Test derivatives across multiple targets (e.g., cytotoxicity, immunomodulation).

- Data integration : Apply multivariate analysis to link structural changes to activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.